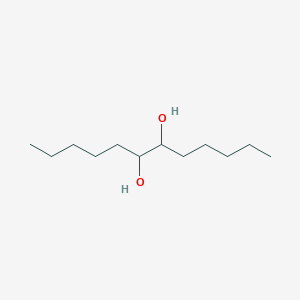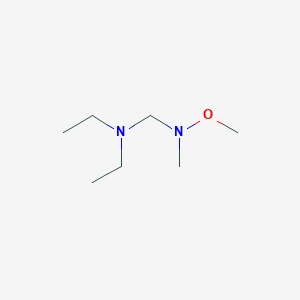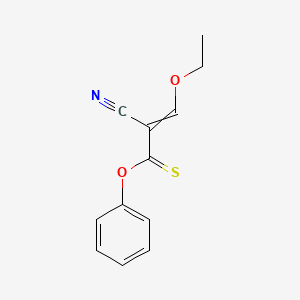
O-Phenyl 2-cyano-3-ethoxyprop-2-enethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Phenyl 2-cyano-3-ethoxyprop-2-enethioate: is an organic compound with the molecular formula C12H11NO2S. It is a derivative of ethoxyprop-2-enethioate, featuring a phenyl group and a cyano group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Phenyl 2-cyano-3-ethoxyprop-2-enethioate typically involves the reaction of ethyl cyanoacetate with phenyl isothiocyanate under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: O-Phenyl 2-cyano-3-ethoxyprop-2-enethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ethoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O-Phenyl 2-cyano-3-ethoxyprop-2-enethioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-Phenyl 2-cyano-3-ethoxyprop-2-enethioate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting protein function and enzyme activity .
Comparison with Similar Compounds
Ethyl (2E)-2-cyano-3-phenylprop-2-enoate: Similar structure but lacks the thioate group.
2-Cyano-3-(4-nitro-phenyl)-3-oxo-propionic acid ethyl ester: Contains a nitro group instead of a thioate group.
Uniqueness: O-Phenyl 2-cyano-3-ethoxyprop-2-enethioate is unique due to the presence of both a cyano group and a thioate group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
90279-77-9 |
|---|---|
Molecular Formula |
C12H11NO2S |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
O-phenyl 2-cyano-3-ethoxyprop-2-enethioate |
InChI |
InChI=1S/C12H11NO2S/c1-2-14-9-10(8-13)12(16)15-11-6-4-3-5-7-11/h3-7,9H,2H2,1H3 |
InChI Key |
SXKPDSKPDXUZAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C(C#N)C(=S)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-(diphenylmethyl)urea](/img/structure/B14361636.png)
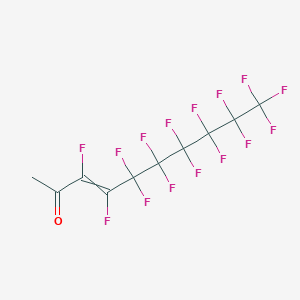

![4-(Bicyclo[3.2.0]hepta-3,6-dien-2-ylidene)but-2-enal](/img/structure/B14361646.png)
![3,3-Dimethyl-1'H,3'H-spiro[cyclobutane-1,2'-phenalene]](/img/structure/B14361652.png)
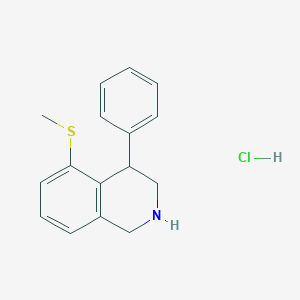
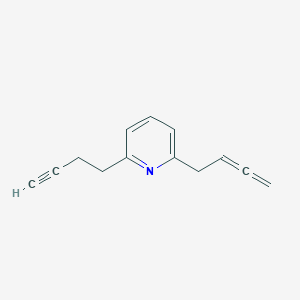
![2-{3-[2-(Trifluoromethyl)benzamido]phenoxy}propanoic acid](/img/structure/B14361676.png)

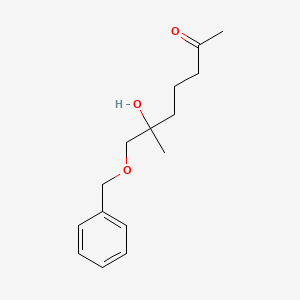

![N-{2-[4-(Piperidine-1-sulfonyl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B14361704.png)
